molecular formula C29H23BrN2O2 B15043324 (3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-[4-(dimethylamino)phenyl]-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-[4-(dimethylamino)phenyl]-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B15043324
M. Wt: 511.4 g/mol
InChI Key: VEFXIXUKMGMRQH-RELWKKBWSA-N
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Description

(3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-[4-(DIMETHYLAMINO)PHENYL]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-[4-(DIMETHYLAMINO)PHENYL]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is the condensation reaction between a furan derivative and a pyrrole derivative under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-[4-(DIMETHYLAMINO)PHENYL]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation and nitration reactions can be performed using halogens or nitric acid, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) or nitric acid in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-[4-(DIMETHYLAMINO)PHENYL]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-[4-(DIMETHYLAMINO)PHENYL]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-[4-(DIMETHYLAMINO)PHENYL]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H23BrN2O2

Molecular Weight

511.4 g/mol

IUPAC Name

(3E)-3-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-[4-(dimethylamino)phenyl]-5-phenylpyrrol-2-one

InChI

InChI=1S/C29H23BrN2O2/c1-31(2)24-12-14-25(15-13-24)32-27(20-6-4-3-5-7-20)19-22(29(32)33)18-26-16-17-28(34-26)21-8-10-23(30)11-9-21/h3-19H,1-2H3/b22-18+

InChI Key

VEFXIXUKMGMRQH-RELWKKBWSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)N2C(=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/C2=O)C5=CC=CC=C5

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C(=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C2=O)C5=CC=CC=C5

Origin of Product

United States

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